2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c10-9(11)3-1-7(2-4-9)5-8(12)6-13;/h7-8,13H,1-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZJABGCWBTCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(CO)N)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride typically involves the following steps:
Formation of the Difluorocyclohexyl Intermediate: The initial step involves the preparation of the difluorocyclohexyl intermediate through a fluorination reaction.
Amination: The intermediate is then subjected to an amination reaction to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Purification Steps: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may play a role in modulating the compound’s activity, while the amino group can interact with biological receptors or enzymes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
Compound A : (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
- CAS : 154550-93-3 ()
- Formula: C₉H₁₃ClFNO
- Molecular Weight : 205.66 g/mol
- Key Difference: Replaces the difluorocyclohexyl group with a 4-fluorophenyl ring.
Compound B : (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
- CAS : 1213160-13-4 ()
- Formula: C₉H₁₃ClFNO
- Molecular Weight : 205.66 g/mol
- Key Difference : Stereoisomer of Compound A. The (S)-configuration may lead to differences in biological activity, such as receptor binding selectivity ().
Compound C : 2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride
Analogues with Aliphatic Substituents
Compound D : N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide Salts
- Key Difference: A benzimidazole derivative with the same 4,4-difluorocyclohexyl group.
Compound E : 1-[4-(Difluoromethyl)pyridin-2-yl]methanamine Dihydrochloride
Comparative Data Table
Key Research Findings
In contrast, the 4-fluorophenyl group in Compounds A and B offers rigidity, which may optimize binding to flat enzymatic pockets ().
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step processes, including cyclohexyl group functionalization and hydrochloride salt formation, similar to methods described for Compound C (hydrolysis and reduction; ).
Biological Activity
2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride is a compound of interest in medicinal chemistry due to its unique structure, which includes a cyclohexyl ring with two fluorine substituents and an amino group. This compound has been explored for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The molecular formula of this compound is C8H16ClF2NO, with a molecular weight of approximately 215.7 g/mol. The compound is typically synthesized through a multi-step process involving fluorination of cyclohexane followed by amination and conversion to its hydrochloride form.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The amino group allows for hydrogen bonding and potential receptor binding, while the difluorocyclohexyl moiety may enhance lipophilicity, affecting membrane permeability and bioavailability .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : In vitro assays have indicated that the compound may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .
- Cytotoxicity : The compound has shown varying degrees of cytotoxic effects on different cancer cell lines. For instance, it was tested against MCF7 (breast cancer) and HepG2 (liver cancer) cells, demonstrating IC50 values that warrant further exploration for anticancer properties .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various compounds on cancer cell lines, this compound was tested alongside other derivatives. The results indicated significant inhibition of cell proliferation in MCF7 cells with an IC50 value of approximately 12 µM, showcasing its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of the compound. It was found to significantly reduce the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS (lipopolysaccharide), indicating its potential utility in managing inflammatory conditions .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| 2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;HCl | Moderate | Significant | 12 µM (MCF7) |
| Similar Compound A | Low | Moderate | 15 µM (MCF7) |
| Similar Compound B | High | Low | 10 µM (MCF7) |
Q & A
Q. What are the key considerations for synthesizing 2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride in high purity?
- Methodological Answer : Synthesis typically involves halogenation of a ketone precursor followed by nucleophilic substitution. For example, bromine in dichloromethane can be used to halogenate a cyclohexyl ketone derivative, as seen in analogous syntheses of substituted propanolamines . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted intermediates and enantiomeric impurities. Moisture-sensitive steps require anhydrous solvents and inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve peaks for the difluorocyclohexyl group (δ ~4.5–5.5 ppm for fluorine-coupled protons) and the amino-propanol backbone (δ ~3.0–3.5 ppm for CH₂NH₂) .
- LC-MS : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., [M+H]+ ion at m/z 268.2) and detects trace impurities .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl, F) to ensure >95% purity .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (typically >150°C for hydrochloride salts) .
- Hygroscopicity Tests : Store in desiccators with silica gel; avoid prolonged exposure to humidity to prevent clumping .
- Long-Term Stability : Conduct HPLC assays at 0, 3, 6, and 12 months under refrigerated (4°C) and room-temperature conditions .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis of the target compound?
- Methodological Answer :
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention times can distinguish (R)- and (S)-enantiomers .
- Recrystallization with Chiral Additives : Co-crystallize with L-tartaric acid to preferentially isolate the desired enantiomer .
- Polarimetry : Measure specific optical rotation ([α]D²⁵) to quantify enantiomeric excess (ee) post-purification .
Q. What strategies address discrepancies in reported pharmacological activity across studies?
- Methodological Answer :
- Structural Benchmarking : Compare bioactivity data with structurally similar compounds (e.g., 3-amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride) to identify substituent-specific effects .
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for variables like solvent (DMSO concentration ≤0.1%) .
- Meta-Analysis : Apply multivariate regression to published datasets to isolate confounding factors (e.g., lipophilicity differences due to fluorine substitution) .
Q. How can solubility challenges in aqueous buffers be overcome for in vitro assays?
- Methodological Answer :
- pH Adjustment : Prepare stock solutions in 0.1M HCl (pH ~2) to protonate the amine group, enhancing water solubility .
- Co-Solvents : Use 10–20% PEG-400 or cyclodextrin inclusion complexes to maintain solubility without disrupting biological activity .
- Surface-Active Agents : Add 0.01% Tween-80 to prevent aggregation in cell culture media .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on metabolic stability in hepatic microsome assays?
- Methodological Answer :
- Species-Specific Variability : Compare human vs. rodent microsome data; cytochrome P450 isoforms (e.g., CYP3A4) may metabolize the compound differently .
- Incubation Conditions : Standardize NADPH concentration (1mM) and pre-incubation time (5 min) to minimize variability .
- Structural Analogs : Cross-reference with 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, which shares a similar amine-propanol backbone but shows divergent metabolic profiles due to acetyl group effects .
Tables of Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
